molecular formula C13H19N3O B2402533 1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2196095-31-3

1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2402533
CAS No.: 2196095-31-3
M. Wt: 233.315
InChI Key: JANAVSSHEZFRBV-UHFFFAOYSA-N
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Description

1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring substituted with a 2-methylpyrazol group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methylpyrazole with a piperidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the 2-methylpyrazole, followed by nucleophilic substitution with a piperidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the double bond in the prop-2-en-1-one moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one: shares structural similarities with other piperidine and pyrazole derivatives.

    2-Methylpyrazole: A simpler analog that lacks the piperidine and prop-2-en-1-one moieties.

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-3-13(17)16-8-5-11(6-9-16)10-12-4-7-14-15(12)2/h3-4,7,11H,1,5-6,8-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANAVSSHEZFRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC2CCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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